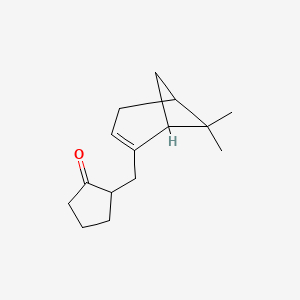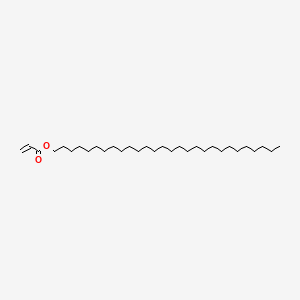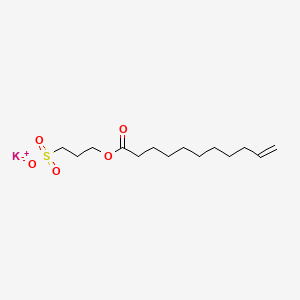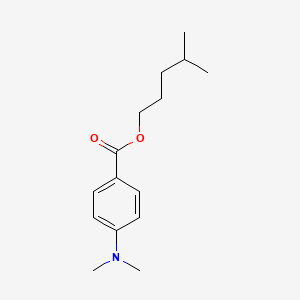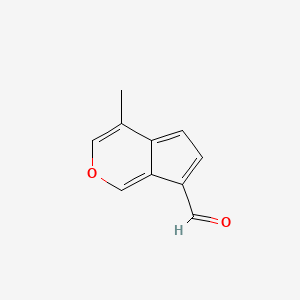
3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is a chemical compound known for its unique structure and properties. It belongs to the class of pyridotriazines, which are heterocyclic compounds containing a pyridine ring fused to a triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable naphthalene derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalen-1-yl-pyrido(3,4-e)(1,2,4)triazine
- 4-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine
- 6-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine
Uniqueness
3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development .
Propriétés
Numéro CAS |
121845-64-5 |
|---|---|
Formule moléculaire |
C16H10N4 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
3-naphthalen-2-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C16H10N4/c1-2-4-12-9-13(6-5-11(12)3-1)16-18-15-10-17-8-7-14(15)19-20-16/h1-10H |
Clé InChI |
XNJVTIPYRKIRNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CN=C4)N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




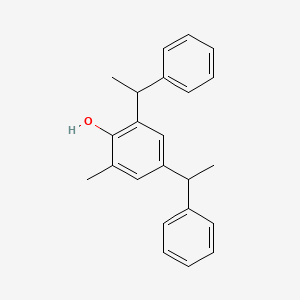
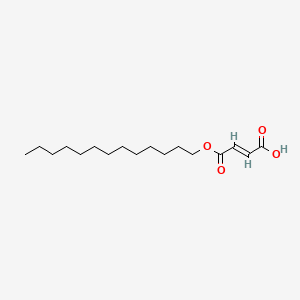
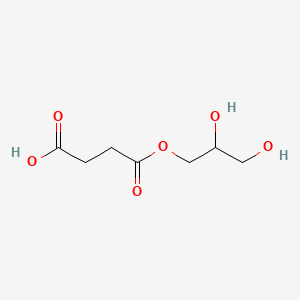


![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
